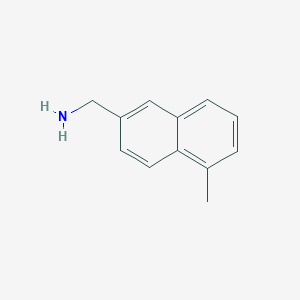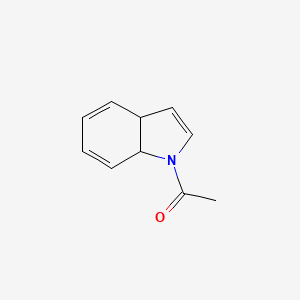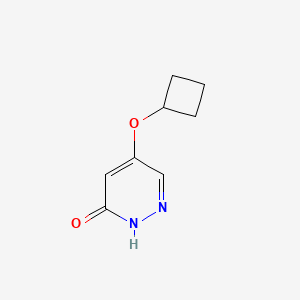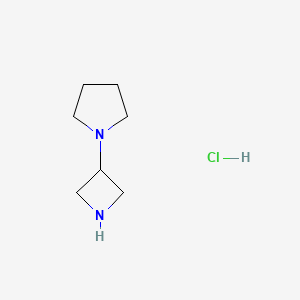![molecular formula C9H12N2O B15071834 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)
1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone can be synthesized through a multi-step process involving the condensation of appropriate aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine. The reaction is typically carried out in a propanol medium with sodium bromide as an electrolyte, inside an undivided cell .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include scaling up the laboratory synthesis methods and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Imidazo[1,5-a]pyridine derivatives with various functional groups.
Reduction: Tetrahydro derivatives with modified functional groups.
Substitution: Substituted imidazo[1,5-a]pyridine compounds with diverse functional groups.
Scientific Research Applications
1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine: Shares a similar core structure but lacks the ethanone group.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Another related compound with a different ring fusion pattern.
Tetrahydroimidazo[4,5-c]pyridine: Features a different substitution pattern on the imidazo ring.
Uniqueness: 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-7(12)9-4-2-3-8-5-10-6-11(8)9/h5-6,9H,2-4H2,1H3 |
InChI Key |
UDHGDOGVVOSLRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC2=CN=CN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)


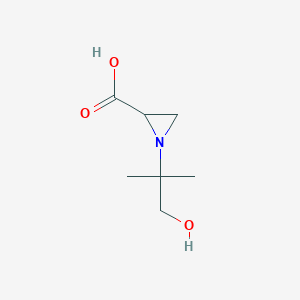
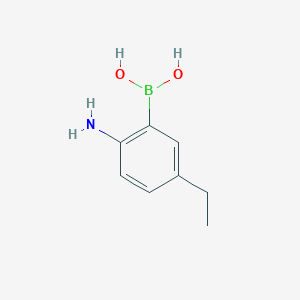
![2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)
